![molecular formula C7H11N3S B1274827 5-cyclopropyl-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 443918-29-4](/img/structure/B1274827.png)
5-cyclopropyl-4-ethyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
“5-cyclopropyl-4-ethyl-4H-1,2,4-triazole-3-thiol” is a compound with the IUPAC name 5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl hydrosulfide . It is a mercapto-substituted 1,2,4-triazole ligand .
Molecular Structure Analysis
The molecular structure of “5-cyclopropyl-4-ethyl-4H-1,2,4-triazole-3-thiol” is represented by the InChI code: 1S/C7H11N3S/c1-2-10-6(5-3-4-5)8-9-7(10)11/h5H,2-4H2,1H3,(H,9,11) . The molecular weight of the compound is 169.25 .Physical And Chemical Properties Analysis
“5-cyclopropyl-4-ethyl-4H-1,2,4-triazole-3-thiol” is a solid at room temperature . It has a melting point of 16-17 degrees Celsius .Scientific Research Applications
Anticancer Agent Development
1,2,4-Triazole derivatives have been extensively studied for their potential as anticancer agents. The triazole ring can interact with various biological targets, enhancing pharmacokinetics and pharmacological properties . Specifically, 5-cyclopropyl-4-ethyl-4H-1,2,4-triazole-3-thiol could be synthesized and evaluated for cytotoxic activities against cancer cell lines, such as MCF-7, Hela, and A549, using assays like MTT. Molecular docking studies may also be conducted to understand the binding modes of these derivatives in the binding pocket of target enzymes .
Antibacterial Drug Design
The 1,2,4-triazole core is known for its significant antibacterial activity. Research has shown that triazole derivatives can be potent antibacterial agents, which is crucial given the global spread of drug-resistant bacteria 5-cyclopropyl-4-ethyl-4H-1,2,4-triazole-3-thiol could be incorporated into novel antibacterial agents to combat pathogens like MRSA and VRE, which are of high concern to public health .
DNA Marker Detection
In the field of biochemistry, 5-cyclopropyl-4-ethyl-4H-1,2,4-triazole-3-thiol has been used to design probes for surface-enhanced Raman scattering (SERS). These probes can provide fast and accurate detection of DNA markers, which is essential for diagnostics and research applications .
Synthesis of Heterocyclic Compounds
The triazole ring is a versatile scaffold for the synthesis of various heterocyclic compounds. It can serve as a directing group for catalyzed C-H arylation, which is a valuable reaction in organic synthesis 5-cyclopropyl-4-ethyl-4H-1,2,4-triazole-3-thiol could be used in the synthesis of trisubstituted triazoles, which have numerous applications in medicinal chemistry .
Aromatase Inhibition
Aromatase inhibitors are crucial in the treatment of hormone-sensitive breast cancers. Triazole derivatives have been explored for their aromatase inhibitory activities5-cyclopropyl-4-ethyl-4H-1,2,4-triazole-3-thiol could be part of a new set of compounds with potent aromatase inhibitory activities, which may lead to the development of new therapeutic agents .
Antifungal and Antiviral Agents
Compounds with the 1,2,4-triazole ring, such as itraconazole and voriconazole, are used as antifungal agents. Additionally, ribavirin, which contains the triazole ring, is an antiviral agent. The structural features of 5-cyclopropyl-4-ethyl-4H-1,2,4-triazole-3-thiol make it a candidate for the development of new antifungal and antiviral drugs .
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that triazole derivatives can exhibit tautomerism in solution , which may influence their interaction with targets.
Action Environment
It is known that the compound is stable under normal temperature but may decompose under high temperature and high humidity conditions .
properties
IUPAC Name |
3-cyclopropyl-4-ethyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3S/c1-2-10-6(5-3-4-5)8-9-7(10)11/h5H,2-4H2,1H3,(H,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQGFMFSJHMAJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90391893 |
Source
|
Record name | 5-cyclopropyl-4-ethyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90391893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyclopropyl-4-ethyl-4H-1,2,4-triazole-3-thiol | |
CAS RN |
443918-29-4 |
Source
|
Record name | 5-cyclopropyl-4-ethyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90391893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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